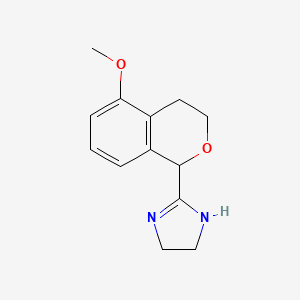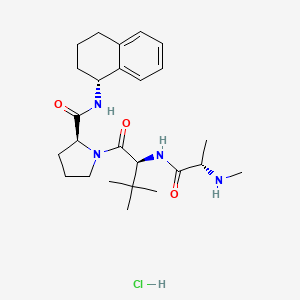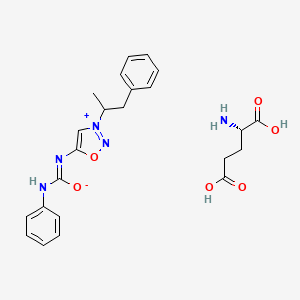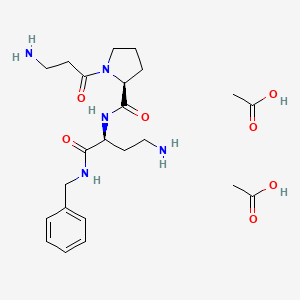
Tasipimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tasipimidine is an α2 adrenoreceptor agonist veterinary drug candidate.
Applications De Recherche Scientifique
Pharmacokinetics and Safety Profile : Tasipimidine, also known as TAS-102, is a nucleoside formed by combining α,α,α‐trifluorothymidine (FTD) and a thymidine phosphorylase inhibitor (TPI). It has been studied for its safety and pharmacokinetics in patients with solid tumors. A Phase I study aimed to determine the maximum tolerated dose, dose‐limiting toxicities, and the pharmacokinetic profile of TAS‐102 in patients with solid tumors (Hong et al., 2006).
Mechanism of Action : TAS-102 has shown efficacy in cancer treatment through at least two mechanisms: inhibition of thymidylate synthase (TS) and incorporation into DNA. This dual action contributes to its effectiveness in FU-resistant cancer cells and may inhibit liver metastasis. Additionally, TAS-102's potential antiangiogenesis activity, through its effect on a novel angiogenic factor, platelet-derived endothelial cell growth factor (PD-ECGF), also known as thymidine phosphorylase, highlights its therapeutic promise (Emura et al., 2004).
Clinical Applications in Colorectal Cancer : TAS-102 has significantly improved overall survival and progression-free survival in patients with refractory metastatic colorectal cancer. Its role as a new salvage-line treatment option for colorectal cancer is well-established, and its tolerability and potential in future clinical drug combination therapies are notable (Miyamoto et al., 2016).
Comparison with Other Antimetabolites : TAS-102's mechanism of action, particularly its DNA incorporation, sets it apart from other fluoropyrimidines like 5-fluorouracil (5-FU). This unique mechanism may contribute to its efficacy in 5-FU-refractory patients (Lenz et al., 2015).
Predictive Parameters for Sensitivity to TAS-102 : The levels of thymidine kinase and thymidine phosphorylase have been identified as key predictive parameters for the sensitivity to TAS-102 in cancer treatment. The ratio of these enzymes can potentially predict individual response to therapy (Emura et al., 2004).
Correlation with Thymidine Kinase 1 Expression : The cytotoxicity of trifluridine, a component of TAS-102, correlates with the expression level of thymidine kinase 1, suggesting that cancers with high TK1 expression may be more responsive to treatment (Kataoka et al., 2019).
DNA Incorporation and Antitumor Activity : TAS-102's incorporation of trifluorothymidine into DNA is a key mechanism in its potent antitumor efficacy. This incorporation leads to DNA dysfunction, including DNA strand breaks, which is crucial for its therapeutic effect (Tanaka et al., 2012).
Propriétés
Numéro CAS |
1465908-70-6 |
|---|---|
Nom du produit |
Tasipimidine |
Formule moléculaire |
C13H16N2O2 |
Poids moléculaire |
232.28 |
Nom IUPAC |
rac-2-[(1R)-5-methoxy-3,4-dihydro-1H-2-benzopyran-1-yl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C13H16N2O2/c1-16-11-4-2-3-10-9(11)5-8-17-12(10)13-14-6-7-15-13/h2-4,12H,5-8H2,1H3,(H,14,15)/t12-/m1/s1 |
Clé InChI |
GHIKYGQWBRHEGU-GFCCVEGCSA-N |
SMILES |
COC1=C2CCO[C@@H](C3=NCCN3)C2=CC=C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Tasipimidine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(amino(phenyl)methyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B611085.png)



![7-(1-tert-butyl-1H-pyrazol-4-yl)-N-{[(3S)-3-fluoropiperidin-3-yl]methyl}-1,6-naphthyridin-5-amine](/img/structure/B611096.png)

![(2S)-2-[(3S,6S,9Z,12S,15S,18R,21S,24R,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-9-ethylidene-27-[[(3R)-3-hydroxydecanoyl]amino]-24-(hydroxymethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B611099.png)
![(3s,7r,8ar)-2-{(2s)-2-(4,4-Difluorocyclohexyl)-2-[(N-Methyl-L-Alanyl)amino]acetyl}-N-[(4r)-3,4-Dihydro-2h-Chromen-4-Yl]-7-Ethoxyoctahydropyrrolo[1,2-A]pyrazine-3-Carboxamide](/img/structure/B611103.png)
![N-(2-((4-Oxo-3-(4-(2,2,2-trifluoroethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyrimidin-2-yl)thio)ethyl)acetamide](/img/structure/B611104.png)
![4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B611107.png)
![7-(6-Fluoropyridin-3-yl)-5h-pyrido[4,3-b]indole](/img/structure/B611109.png)